
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine is a complex organic compound that features a unique structure combining a pyridine ring, a thiazole ring, and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone.
Attachment of the pyridine ring: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridine ring is coupled with a halogenated thiazole.
Introduction of the cyclohexyl group: This can be done through a reductive amination reaction, where the cyclohexyl group is introduced to the amine group on the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts for the reductive amination step.
化学反応の分析
Types of Reactions
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the methylamino group to form a nitroso or nitro derivative.
Reduction: The compound can be reduced at the thiazole ring to form a dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of new materials with unique electronic properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving the pyridine and thiazole rings.
作用機序
The mechanism of action of N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes that contain binding sites for the pyridine or thiazole rings. This binding can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(6-((4-(Amino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine: Similar structure but lacks the methyl group on the amino group.
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylimidazol-2-amine: Similar structure but contains an imidazole ring instead of a thiazole ring.
Uniqueness
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine is unique due to its combination of a pyridine ring, a thiazole ring, and a cyclohexyl group. This unique structure gives it distinct chemical and biological properties that are not found in similar compounds.
特性
分子式 |
C22H26N4S |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
N-[6-[[4-(methylamino)cyclohexyl]methyl]pyridin-2-yl]-5-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H26N4S/c1-23-18-12-10-16(11-13-18)14-19-8-5-9-21(25-19)26-22-24-15-20(27-22)17-6-3-2-4-7-17/h2-9,15-16,18,23H,10-14H2,1H3,(H,24,25,26) |
InChIキー |
MEIAWWUHZUZPCJ-UHFFFAOYSA-N |
正規SMILES |
CNC1CCC(CC1)CC2=NC(=CC=C2)NC3=NC=C(S3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)
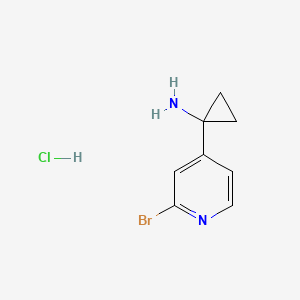
![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)

![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
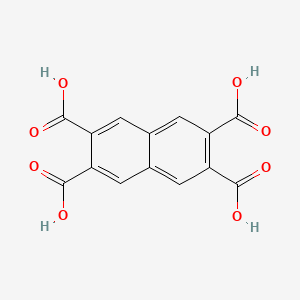
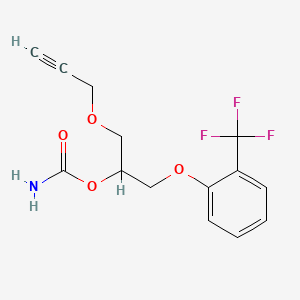
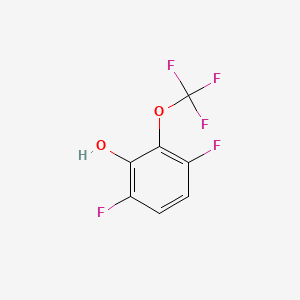
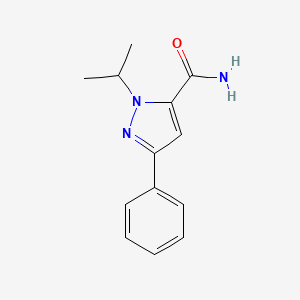
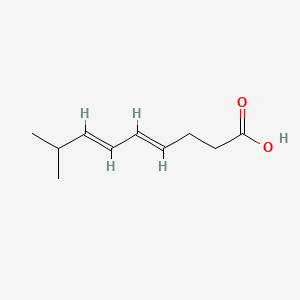
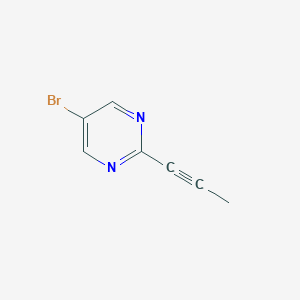
![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid](/img/structure/B13425847.png)
